molecular formula C43H65N11O13S2 B3028960 Oxytocin (free acid) CAS No. 4248-64-0

Oxytocin (free acid)

Cat. No.: B3028960
CAS No.: 4248-64-0
M. Wt: 1008.2 g/mol
InChI Key: NFBCSRNZYJJWNB-OMTOYRQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxytocin (free acid) is a nonapeptide (nine-amino-acid peptide) with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂, featuring a cyclic structure formed by a disulfide bond between cysteine residues at positions 1 and 6 . Unlike its salt forms (e.g., oxytocin acetate), the free acid lacks counterions, which may influence solubility, stability, and receptor interactions . Oxytocin is synthesized in the hypothalamus and acts as a neurohormone, modulating social bonding, uterine contractions, and lactation . Its free acid form is critical in research for studying intrinsic bioactivity without confounding effects from salts or stabilizers .

Properties

IUPAC Name

2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-32(45)56)38(62)50-29(17-33(46)57)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-34(58)59/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBCSRNZYJJWNB-OMTOYRQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65N11O13S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1008.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Disulfide Bond Formation and Reduction

The cyclic structure of oxytocin (free acid) is stabilized by a disulfide bridge between Cys¹ and Cys⁶.

  • Oxidation : Under aerobic conditions, free thiol groups (-SH) oxidize to form the disulfide bond (-S-S-) .

  • Reduction : Reducing agents (e.g., dithiothreitol, TCEP) break the disulfide bond, yielding linear oxytocin (reduced form) or oxytocin-free thiol , which lacks biological activity .

Structural Impact :

FormActivityStability
Oxytocin (disulfide)ActiveHigh
Oxytocin (reduced)InactiveLow

Enzymatic Degradation

Oxytocin (free acid) is metabolized by oxytocinase (placental leucine aminopeptidase), which cleaves peptide bonds:

  • Primary cleavage sites : Between Cys¹-Tyr² and Leu⁸-Gly⁹ .

  • Degradation products : Linear fragments with no receptor-binding capability.

Metabolic Pathways :

EnzymeAction
OxytocinaseHydrolysis of peptide bonds
Liver proteasesNon-specific degradation

Amino Acid Substitution and Functional Variants

Systematic substitution of oxytocin residues reveals critical structure-activity relationships:

Substitution Groups and Effects

GroupRepresentative AAImpact on Activity
Hydrophobic (small)Alanine (A)Reduced agonist activity
AromaticPhenylalanine (F)Antagonist activity (e.g., Q4F, N5F)
Positively chargedLysine (K)Partial receptor activation

Notable Variants :

  • Y2L (Tyr→Leu) : Loss of hydrogen bonding, reduced agonist activity .

  • Q4F (Gln→Phe) : High antagonist activity (IC₅₀ = 44 nM) .

pH-Dependent Solubility and Stability

Oxytocin (free acid) exhibits pH-dependent behavior:

  • Solubility : Highly soluble in water, dilute acetic acid, and ethanol (96%) .

  • Stability : Degrades rapidly in alkaline conditions due to deamidation and disulfide scrambling.

Optimal Conditions :

ParameterRange
pH3.0–5.0
Storage temperature2–8°C (lyophilized)

Cross-Reactivity with Analogues

Oxytocin (free acid) shows minimal cross-reactivity with structurally similar peptides:

PeptideCross-Reactivity
Vasopressin<0.01%
Mesotocin100%
Isotocin100%

Data from ELISA studies highlight specificity for oxytocin-like structures .

Industrial Production Challenges

Scaled-up SPPS faces hurdles in purity and yield:

  • Purification : Reverse-phase HPLC removes truncated peptides.

  • Yield Optimization :

    • Cyclization efficiency : ~70–80% under redox buffer conditions .

    • Cost : High due to labor-intensive synthesis and purification .

Scientific Research Applications

Physiological Roles of Oxytocin

Oxytocin is primarily known for its involvement in reproductive functions, but its effects extend to numerous other physiological processes:

  • Reproductive Health : Oxytocin plays a crucial role in childbirth and lactation. It stimulates uterine contractions during labor and promotes milk ejection during breastfeeding .
  • Social Bonding : Known as the "bonding hormone," oxytocin is implicated in maternal behaviors, pair bonding, and social interactions. Studies suggest that oxytocin administration can enhance trust and social recognition .
  • Pain Modulation : Research indicates that oxytocin has analgesic properties, influencing pain perception and nociception through its action on specific receptors .

Treatment of Psychiatric Disorders

Oxytocin's potential as a therapeutic agent for neuropsychiatric disorders has garnered significant attention:

  • Autism Spectrum Disorders (ASD) : Intranasal oxytocin has been explored as a treatment to improve social functioning in individuals with ASD. A meta-analysis indicated positive effects on social cognition .
  • Anxiety and Stress Disorders : Oxytocin's anxiolytic effects have been documented in various studies, suggesting its utility in managing anxiety disorders by modulating stress responses .

Cardiovascular Health

Recent studies have highlighted oxytocin's role in cardiovascular homeostasis. It is linked to the regulation of blood pressure and heart rate, potentially offering therapeutic avenues for cardiovascular diseases .

Case Study: Oxytocin and Social Behavior

A study involving intranasal oxytocin administration demonstrated enhanced trust among participants during economic decision-making tasks. This effect was particularly pronounced in individuals with social anxiety, suggesting that oxytocin may help mitigate anxiety-related impairments in social contexts .

Case Study: Pain Management

In a clinical trial assessing the analgesic effects of oxytocin in patients with chronic pain conditions, results indicated significant reductions in pain levels following oxytocin administration. This highlights the hormone's potential as a non-opioid analgesic alternative .

Table 1: Summary of Oxytocin Applications

Application AreaSpecific Use CasesEvidence Level
Reproductive HealthLabor induction, lactationHigh
Social BehaviorTrust enhancement, bondingModerate
Pain ManagementChronic pain reliefModerate
Psychiatric DisordersASD treatment, anxiety reductionEmerging
Cardiovascular HealthBlood pressure regulationModerate

Challenges and Considerations

Despite the promising applications of oxytocin, several challenges remain:

  • Measurement Variability : Inconsistent methodologies for measuring oxytocin levels complicate the interpretation of research findings. Standardized protocols are necessary to ensure reliable results across studies .
  • Dosage and Administration : Optimal dosages for therapeutic effects are still under investigation. Variability in individual responses to oxytocin necessitates personalized approaches to treatment .

Comparison with Similar Compounds

Key Findings :

  • Position 8 modifications (e.g., [8-Gly(Buᵗ)]) reduce uterotonic activity but retain antidiuretic effects, enabling selective targeting of vasopressin receptors .
  • Proline at position 7 enhances metabolic stability but limits blood-brain barrier (BBB) penetration, making it unsuitable for CNS applications .
  • Hydroxy[Thr⁴, Gly⁷]OT demonstrates superior uterotonic potency, suggesting utility in obstetric applications .

Pharmacokinetic Profiles

Compound Half-Life (Plasma) BBB Penetration Administration Route Key Study Findings References
Oxytocin (free acid) 3–5 minutes Limited Intravenous, intranasal Intranasal delivery elevates CSF levels by 200% in primates
[Pro⁷]Oxytocin 15–20 minutes Negligible Subcutaneous Stable in plasma, no CNS effects
OTA (Antagonist) 8–10 minutes Moderate Intravenous Binds central OT receptors in vivo

Key Findings :

  • Oxytocin’s short half-life necessitates frequent dosing or stabilized analogues (e.g., carbetocin) .
  • Intranasal administration of free oxytocin increases CSF concentrations but exhibits variable plasma levels due to protein binding .
  • OTA’s moderate BBB penetration supports its use in mapping central oxytocin receptors .

Therapeutic Implications

Compound Clinical Application Advantages Over Oxytocin Limitations References
Oxytocin (free acid) Labor induction, autism research No counterion interference Rapid degradation, low bioavailability
[8-Gly(Buᵗ)]Oxytocin Diabetes insipidus Selective antidiuretic action Weak uterotonic effects
Hydroxy[Thr⁴, Gly⁷]OT Postpartum hemorrhage High potency, prolonged activity Not tested in CNS disorders
OTA (Antagonist) Research tool for receptor mapping High specificity for OT receptors No therapeutic use reported

Key Findings :

  • Oxytocin (free acid) is preferred in autism trials for its unmodified bioactivity, though measurement challenges (e.g., distinguishing free vs. bound forms) complicate data interpretation .
  • Hydroxy[Thr⁴, Gly⁷]OT’s enhanced potency makes it a candidate for obstetric emergencies .

Biological Activity

Oxytocin (OXT), a nonapeptide hormone synthesized in the hypothalamus, is best known for its roles in childbirth and lactation. However, its biological activity extends far beyond these functions, influencing a variety of physiological and psychological processes. This article examines the diverse biological activities of oxytocin (free acid), supported by research findings, case studies, and data tables.

Physiological Roles

1. Reproductive Functions

  • Parturition and Lactation : Oxytocin is crucial for uterine contractions during labor and milk ejection during breastfeeding. Its release is stimulated by cervical stretch and suckling, respectively .

2. Social Behavior and Bonding

  • Often referred to as the "social bonding hormone," oxytocin enhances trust, empathy, and social interactions. Studies suggest that it plays a significant role in forming social bonds and reducing anxiety in social contexts .

Metabolic Effects

Oxytocin has been shown to influence metabolic processes significantly:

  • Weight Management : OXT administration has been associated with reduced food intake and increased energy expenditure. In animal models, chronic administration led to sustained weight loss primarily through fat loss rather than lean mass loss .
  • Glucose Homeostasis : Oxytocin may improve insulin sensitivity and glucose metabolism, making it a potential therapeutic target for metabolic disorders .
Study Findings
Study 1 Chronic OXT treatment in monkeys resulted in decreased triglycerides and increased free fatty acids.
Study 2 A pilot study showed that intranasal OXT reduced caloric intake by 122 kcal at breakfast in healthy men.
Study 3 OXT levels were positively associated with lean mass and bone mineral density in humans.

Psychological Effects

Recent studies have explored oxytocin's impact on mental health:

  • Anxiety and Depression : A case study involving patients undergoing psychotherapy indicated that intranasal OXT administration led to significant improvements in anxiety and interpersonal distress compared to a placebo group .
  • Schizophrenia Treatment : Research shows that oxytocin can enhance social cognitive functions in patients with schizophrenia, indicating its potential as an adjunctive treatment for mental disorders .

Case Studies

Case Study: Oxytocin in Psychotherapy
A randomized controlled trial examined the effects of intranasal oxytocin on two patients diagnosed with major depression. The patient receiving oxytocin showed notable improvements in anxiety symptoms and interpersonal relationships, while the placebo patient did not exhibit significant changes .

Oxytocin operates through its receptor (OTR), which is a G protein-coupled receptor involved in various signaling pathways:

  • Calcium Signaling : OXT binding to its receptor results in intracellular calcium mobilization, influencing various cellular responses related to muscle contraction, neurotransmitter release, and metabolic regulation .
  • Hypothalamic Regulation : OXT acts as a nutrient status sensor within the hypothalamus, modulating appetite and energy balance based on the body's metabolic state .

Q & A

Q. What methodological challenges arise in chronic oxytocin administration models, and how can they be mitigated?

  • Methodological Answer: Chronic administration risks receptor desensitization and altered endogenous oxytocin release. To address this, employ intermittent dosing schedules (e.g., 3×/week for 4 weeks) and monitor plasma oxytocin levels via ELISA. Include control groups receiving saline or vehicle solutions, and assess long-term behavioral and physiological outcomes (e.g., cardiovascular effects, HPA axis activity) .

Q. How can researchers investigate context-dependent effects of oxytocin, such as its dual role in trust and jealousy?

  • Methodological Answer: Use factorial designs to manipulate social contexts (e.g., competitive vs. cooperative settings) and measure outcomes via fMRI or salivary cortisol levels. Integrate qualitative data (e.g., post-experiment interviews) to capture subjective experiences. For example, oxytocin-induced jealousy can be studied using paradigms like the "Cyberball" exclusion task, comparing responses in high- vs. low-attachment individuals .

Q. What strategies are effective for validating oxytocin receptor interactions in vitro?

  • Methodological Answer: Combine CRISPR/Cas9-mediated OXTR knockout models with rescue experiments to confirm specificity. Use calcium imaging or cAMP assays to quantify Gq protein coupling efficiency. For allosteric modulation studies, co-administer cholesterol analogs and Mg²⁺ to test receptor affinity changes . Cross-validate findings with in vivo optogenetic silencing of oxytocinergic neurons .

Data Analysis and Interpretation

Q. How should researchers address contradictory findings in oxytocin’s role in stress response modulation?

  • Methodological Answer: Conduct subgroup analyses based on stressor type (acute vs. chronic) and measurement timing (e.g., immediate vs. delayed cortisol sampling). Use machine learning to identify biomarkers (e.g., epigenetic markers, autonomic reactivity) that predict oxytocin responsiveness. Transparently report null results and confounding variables (e.g., prior trauma history) in supplementary materials .

Q. What are best practices for analyzing pharmacokinetic data in oxytocin studies?

  • Methodological Answer: Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and Tmax. For compartmental modeling, fit data to one- or two-compartment models using software like Phoenix WinNonlin. Account for blood-brain barrier permeability by correlating plasma and CSF oxytocin levels via lumbar puncture or microdialysis .

Emerging Research Frontiers

Q. How can epigenetic modifications of OXTR be systematically investigated in transgenerational studies?

  • Methodological Answer: Use bisulfite sequencing to analyze OXTR promoter methylation in maternal-offspring dyads. Integrate longitudinal cohorts (e.g., ALSPAC) to assess prenatal exposure effects. For mechanistic insights, employ CRISPR-dCas9 tools to site-specifically methylate OXTR in organoid models .

Q. What multidisciplinary approaches are needed to resolve oxytocin’s role in non-reproductive systems (e.g., cardiovascular or metabolic regulation)?

  • Methodological Answer: Collaborate with bioengineers to develop implantable oxytocin sensors for real-time monitoring in freely moving subjects. Combine transcriptomic (e.g., single-cell RNA-seq) and proteomic analyses to map oxytocin’s peripheral targets, such as adipocytes or cardiomyocytes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Oxytocin (free acid)
Reactant of Route 2
Oxytocin (free acid)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.